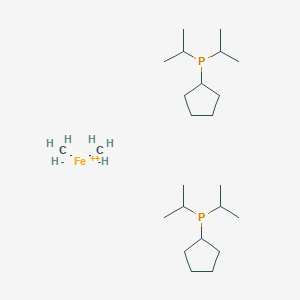
3-Fluoroisonicotinaldehyde hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoroisonicotinaldehyde hydrochloride is a chemical compound with the molecular formula C6H4FNO·HCl. It is a derivative of isonicotinaldehyde, where a fluorine atom is substituted at the third position of the pyridine ring. This compound is commonly used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Fluoroisonicotinaldehyde hydrochloride can be synthesized through several methods. One common method involves the reaction of 3-fluoropyridine with N,N-dimethylformamide (DMF) in the presence of a strong base such as n-butyllithium (n-BuLi). The reaction is carried out under controlled temperature conditions, typically below -70°C, to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through various techniques such as recrystallization and distillation.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoroisonicotinaldehyde hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-fluoroisonicotinic acid.
Reduction: Reduction of this compound can yield 3-fluoropyridin-4-ylmethanol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 3-Fluoroisonicotinic acid.
Reduction: 3-Fluoropyridin-4-ylmethanol.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Fluoroisonicotinaldehyde hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-fluoroisonicotinaldehyde hydrochloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various biochemical pathways. The fluorine atom enhances the compound’s reactivity, making it a valuable tool in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoropyridine: Similar structure but lacks the aldehyde functional group.
3-Fluoroisonicotinic acid: Oxidized form of 3-fluoroisonicotinaldehyde.
3-Fluoropyridin-4-ylmethanol: Reduced form of 3-fluoroisonicotinaldehyde.
Uniqueness
3-Fluoroisonicotinaldehyde hydrochloride is unique due to the presence of both the fluorine atom and the aldehyde functional group. This combination enhances its reactivity and makes it a versatile intermediate in various chemical reactions .
Eigenschaften
Molekularformel |
C6H5ClFNO |
|---|---|
Molekulargewicht |
161.56 g/mol |
IUPAC-Name |
3-fluoropyridine-4-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C6H4FNO.ClH/c7-6-3-8-2-1-5(6)4-9;/h1-4H;1H |
InChI-Schlüssel |
PLEVORDNQUSBFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1C=O)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(R)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B14034958.png)











